molecular formula C10H15Cl2NO2 B13471578 1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride

Cat. No.: B13471578
M. Wt: 252.13 g/mol
InChI Key: MJHNNKYEMUDCBC-UHFFFAOYSA-N
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Description

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring, a methoxyethoxy group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the methoxyethoxy group through an etherification reaction. The final step involves the formation of the methanamine moiety, which is achieved through a reductive amination process. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent reaction conditions. The purification process may include crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: It can be reduced to form amines or other lower oxidation state compounds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces primary or secondary amines.

Scientific Research Applications

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylsulfonyl)-2-morpholinyl]methanamine hydrochloride
  • [3-(2-Methoxyethoxy)phenyl]methanamine

Uniqueness

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H15Cl2NO2

Molecular Weight

252.13 g/mol

IUPAC Name

[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C10H14ClNO2.ClH/c1-13-4-5-14-10-6-9(11)3-2-8(10)7-12;/h2-3,6H,4-5,7,12H2,1H3;1H

InChI Key

MJHNNKYEMUDCBC-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)Cl)CN.Cl

Origin of Product

United States

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